5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid
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Overview
Description
5-(5-{[(2Z)-6-ACETYL-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiazolopyrimidine core, a furan ring, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[(2Z)-6-ACETYL-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the attachment of the chlorobenzoic acid moiety through esterification or amidation reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(5-{[(2Z)-6-ACETYL-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(5-{[(2Z)-6-ACETYL-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(5-{[(2Z)-6-ACETYL-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Thiazole Derivatives: Molecules with a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
5-(5-{[(2Z)-6-ACETYL-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H23ClN2O7S |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
5-[5-[(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C29H23ClN2O7S/c1-14-25(15(2)33)26(19-8-6-17(37-3)12-23(19)38-4)32-27(34)24(40-29(32)31-14)13-18-7-10-22(39-18)16-5-9-21(30)20(11-16)28(35)36/h5-13,26H,1-4H3,(H,35,36)/b24-13+ |
InChI Key |
XDUGJILQUZNCBC-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=N1)C5=C(C=C(C=C5)OC)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=N1)C5=C(C=C(C=C5)OC)OC)C(=O)C |
Origin of Product |
United States |
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